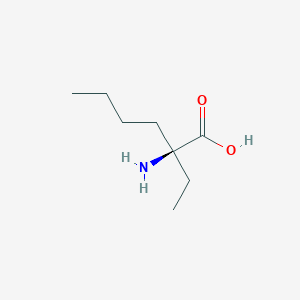
2-amino-N-benzylbenzamide
Overview
Description
2-Amino-N-benzylbenzamide is an organic compound with the molecular formula C14H14N2O. It is a benzamide derivative, characterized by the presence of an amino group and a benzyl group attached to the benzamide core.
Biochemical Analysis
Biochemical Properties
2-amino-N-benzylbenzamide plays a significant role in biochemical reactions, particularly in the formation of amide bonds. It interacts with enzymes such as tyrosinase, which is involved in the oxidation of phenols and the formation of melanin. The interaction between this compound and tyrosinase results in the inhibition of the enzyme’s activity . This inhibition can be useful in studying the enzyme’s function and in developing inhibitors for therapeutic purposes.
Cellular Effects
This compound has been shown to exhibit cytotoxic effects on various types of cells. Studies have demonstrated that derivatives of this compound can induce cytotoxicity in tumor cell lines such as A549 and SW480 . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of histone deacetylases, leading to changes in gene expression and potentially inducing apoptosis in cancer cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzymes such as tyrosinase by binding to the active site and preventing substrate access . This inhibition can result in decreased enzyme activity and altered biochemical pathways. Additionally, this compound can modulate gene expression by interacting with histone deacetylases, leading to changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that the synthesis of this compound can be optimized by varying reaction temperatures and solvents, which can impact the yield and purity of the product . Long-term effects on cellular function can be observed in in vitro and in vivo studies, where the compound’s stability and degradation products may influence its biological activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, in animal models of metabolic syndrome, this compound derivatives have been shown to improve diabetic conditions and hypertension at specific dosages . It is important to determine the optimal dosage to minimize toxicity and maximize therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amide bond formation and degradation. The compound can interact with enzymes such as tyrosinase and histone deacetylases, influencing metabolic flux and metabolite levels . Additionally, the compound’s metabolism can be influenced by factors such as enzyme activity, cofactor availability, and cellular conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with histone deacetylases and influence gene expression . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-benzylbenzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .
Industrial Production Methods: In industrial settings, the production of benzamide derivatives, including this compound, often involves the oxidative amidation of aldehydes with primary aromatic and aliphatic amines. This process can be catalyzed by copper-metal organic frameworks (Cu-MOF) and utilizes oxidants such as N-chlorosuccinimide and aqueous tert-butyl hydroperoxide .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-benzylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various substituted benzamides and amine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-N-benzylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-amino-N-benzylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of certain enzymes, such as soluble epoxide hydrolase and peroxisome proliferator-activated receptors. These interactions can modulate various biological processes, including inflammation and metabolic regulation .
Comparison with Similar Compounds
- 2-Amino-N-methylbenzamide
- 2-Amino-N-cyclohexylbenzamide
- 2-Amino-N-ethylbenzenesulfonanilide
Comparison: Compared to these similar compounds, 2-amino-N-benzylbenzamide is unique due to its specific structural features, such as the presence of both an amino group and a benzyl group.
Properties
IUPAC Name |
2-amino-N-benzylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVAEYULLAJMQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282460 | |
| Record name | 2-amino-N-benzylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-20-5 | |
| Record name | 5471-20-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-N-benzylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the notable spectroscopic properties of 2-amino-N-benzylbenzamide and its derivatives?
A2: this compound derivatives exhibit interesting solvatochromic fluorescence, meaning their fluorescence emission changes depending on the solvent they are dissolved in. [] This property can be valuable in applications such as sensing and imaging. Additionally, detailed analysis of 2,3-dihydroquinazolin-4(1H)-ones, synthesized from this compound, revealed a significant diastereotopic effect observed through ¹H NMR spectroscopy. [] This effect, attributed to the presence of a chiral center, was further investigated through computational calculations. []
Q2: Has this compound been explored for biological applications?
A3: While not directly studied, derivatives of this compound have shown potential in biological contexts. Specifically, short multi-walled carbon nanotubes (Sh-MWCNTs) functionalized with this compound and subsequently 3-benzylquinazolin-4(3H)-one were investigated for their effects on gastric and breast cancer cells. [] The study demonstrated that these functionalized Sh-MWCNTs exhibited significant toxicity towards gastric cancer cells (MKN-45) compared to breast cancer cells (MCF7). [] This selectivity highlights the potential of this compound derivatives in developing targeted cancer therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)



![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)
![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)




